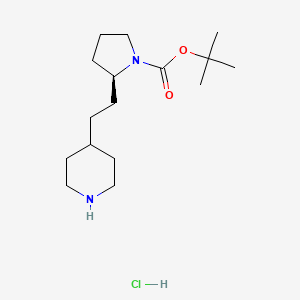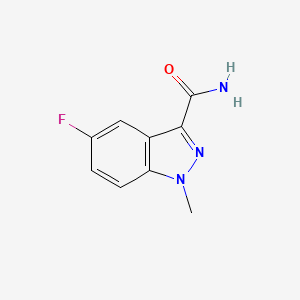
5-Fluoro-1-methyl-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is known for its unique chemical structure, which includes a fluorine atom, a methyl group, and a carboxamide group attached to the indazole ring.
科学的研究の応用
5-Fluoro-1-methyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:
将来の方向性
The future directions for research on 5-Fluoro-1-methyl-1H-indazole-3-carboxamide and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their mechanism of action . Additionally, due to the potential for abuse and the associated health risks, there may be a need for regulatory control of these substances .
作用機序
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole-based compounds interact with their targets, leading to changes that can result in various therapeutic effects .
Biochemical Pathways
The inhibition, regulation, and/or modulation of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) play a role in the treatment of diseases induced by these kinases, such as cancer .
Pharmacokinetics
A study on similar synthetic cannabinoids showed that they have intermediate clearance, with rapid elimination of parent compounds and prolonged circulation of their ester hydrolysis metabolites .
Result of Action
Indazole-based compounds have been shown to inhibit cell growth in certain cancer cell lines .
Action Environment
The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These processes could potentially be influenced by environmental factors.
生化学分析
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby influencing their function .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines . This suggests that 5-Fluoro-1-methyl-1H-indazole-3-carboxamide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones, or the reaction of o-phenylenediamines with carboxylic acids or their derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid or its derivative with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact .
化学反応の分析
Types of Reactions
5-Fluoro-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
類似化合物との比較
Similar Compounds
5-Fluoro-1H-indazole-3-carboxamide: Lacks the methyl group, which may affect its biological activity.
1-Methyl-1H-indazole-3-carboxamide: Lacks the fluorine atom, which may influence its chemical reactivity.
5-Fluoro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, impacting its solubility and reactivity.
Uniqueness
5-Fluoro-1-methyl-1H-indazole-3-carboxamide is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-fluoro-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNASXSZYDGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
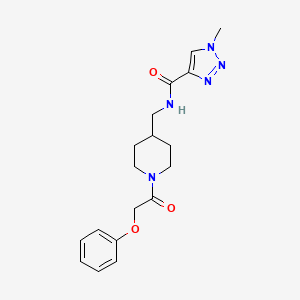
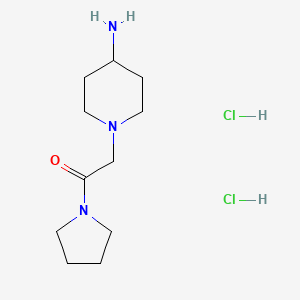
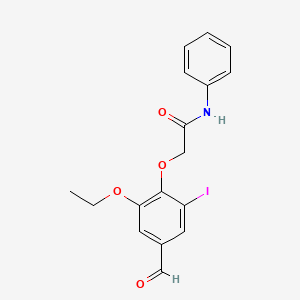
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)
![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)
![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)
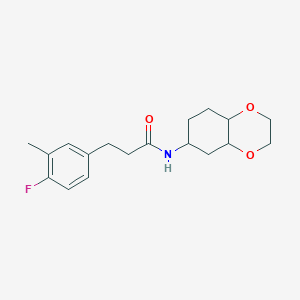
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)
